molecular formula C42H36N2O2S B2453497 Dmac-dps CAS No. 1477512-32-5

Dmac-dps

Cat. No.: B2453497
CAS No.: 1477512-32-5
M. Wt: 632.82
InChI Key: CYPVTICNYNXTQP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

DMAC-DPS (10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine)) is primarily used as a blue dopant material in thermally activated delayed fluorescence (TADF) organic light-emitting diode (OLED) devices . Its primary targets are the excitons within these devices .

Mode of Action

This compound interacts with its targets, the excitons, through a process known as reverse intersystem crossing (RISC). In this process, the S1 excitons of this compound are shifted to red phosphorescence and green phosphorescence through a Förster energy transfer (FET) process . Furthermore, triplet excitons of this compound can also change to phosphorescent molecules through a Dexter process . This leads to high efficiency and sufficient energy transfer .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electroluminescent process in OLED devices. The change in doping concentration will affect the intermolecular distance and the composition of TADF material and two kinds of exciplexes (this compound:PO-T2T and mCBP:PO-T2T) in the luminescent layer (EML) .

Pharmacokinetics

This compound has a high photoluminescence quantum yield (PLQY), and its PLQY can be increased from 0.80 to 0.90 by changing the host from mCP to bis(2-(diphenylphosphino)phenyl)ether oxide (DPEPO) .

Result of Action

The result of this compound’s action is the emission of blue light in OLED devices . This is achieved through the efficient harvesting of excitons and the subsequent energy transfer processes .

Action Environment

The action of this compound can be influenced by environmental factors such as the composition of the OLED device and the doping concentration. For example, increasing the proportion of independent TADF material and reducing the proportion of exciplex (this compound:PO-T2T) in the EML, which can be controlled by doping, is beneficial for improving efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMAC-DPS involves a multi-step process. Initially, 10,10’-(sulfonylbis(4,1-phenylene))bis(2,7-diiodo-9,9-dimethyl-9,10-dihydroacridine) is prepared by iodization of this compound with N-iodosuccinimide. This intermediate is then coupled with 3,6-di-tert-butyl-9H-carbazole or 3,3’‘,6,6’‘-tetra-tert-butyl-9’H-9,3’:6’,9’'-tercarbazole through copper-catalyzed C-N cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, ensuring the compound’s suitability for commercial applications in OLEDs .

Chemical Reactions Analysis

Types of Reactions

DMAC-DPS undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different photophysical properties .

Scientific Research Applications

DMAC-DPS has a wide range of scientific research applications, including:

Properties

IUPAC Name

10-[4-[4-(9,9-dimethylacridin-10-yl)phenyl]sulfonylphenyl]-9,9-dimethylacridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H36N2O2S/c1-41(2)33-13-5-9-17-37(33)43(38-18-10-6-14-34(38)41)29-21-25-31(26-22-29)47(45,46)32-27-23-30(24-28-32)44-39-19-11-7-15-35(39)42(3,4)36-16-8-12-20-40(36)44/h5-28H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPVTICNYNXTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C(C8=CC=CC=C86)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H36N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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